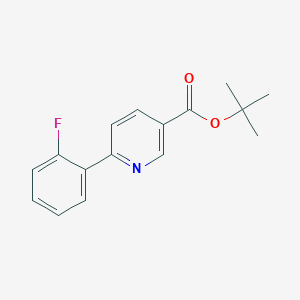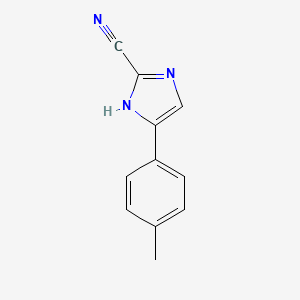
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol
Descripción general
Descripción
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorine atom at the 5th position, and an ethanol group attached to the 4th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.
Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
- The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
-
Substitution
- The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
-
Common Reagents and Conditions
- Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
- Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
-
Major Products Formed
- The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
- It is employed in the development of new biochemical assays and diagnostic tools.
-
Medicine
- Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
- It is investigated for its potential use in drug delivery systems and targeted therapies.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is employed in the development of new catalysts and polymerization agents.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:
-
Molecular Targets
- The compound interacts with specific enzymes and receptors in biological systems.
- It binds to active sites of enzymes, inhibiting or modulating their activity.
-
Pathways Involved
- The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
- It influences the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-methanol
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-amine
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-ketone
-
Uniqueness
- The presence of both bromine and fluorine atoms in the pyridine ring imparts unique chemical reactivity and biological activity to the compound.
- The ethanol group enhances the compound’s solubility and facilitates its use in various chemical reactions and biological assays.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
1-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
Clave InChI |
TWSVIKMZGVJRFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=NC=C1F)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
![[2-(2-Chloro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8301524.png)




![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)



